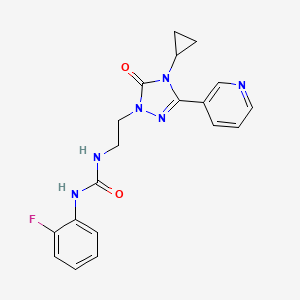
1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-fluorophenyl)urea is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activities, and mechanisms of action based on diverse sources.
Structural Characteristics
The molecular formula of the compound is C19H20N4O with a molecular weight of approximately 320.39 g/mol. Its structure includes:
- A triazole ring , which is known for various biological activities.
- A cyclopropyl group that may influence the compound's pharmacokinetics.
- A pyridine moiety which is often associated with enhanced biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
- Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl and pyridine groups, often through nucleophilic substitution or cyclopropanation reactions.
Biological Activities
Research has indicated that compounds containing a 1,2,4-triazole nucleus exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro tests indicate that the compound exhibits minimum inhibitory concentrations (MICs) in the range of 0.125–8 µg/mL against these pathogens, demonstrating potent antibacterial properties .
Antifungal Activity
The triazole framework is also known for antifungal activity. Compounds similar to this one have shown efficacy against fungi such as Candida albicans and Aspergillus fumigatus. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
Anticancer Properties
Recent studies suggest that triazole derivatives can act as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this one have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The triazole ring may interact with enzyme active sites, inhibiting their function.
- The cyclopropyl group might enhance lipophilicity, improving cellular uptake and bioavailability.
Case Studies
A notable study conducted on structurally similar triazoles demonstrated their effectiveness in treating infections caused by drug-resistant bacteria. These compounds were found to inhibit DNA gyrase and topoisomerase IV—key enzymes in bacterial DNA replication—resulting in bactericidal effects .
Propiedades
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-15-5-1-2-6-16(15)23-18(27)22-10-11-25-19(28)26(14-7-8-14)17(24-25)13-4-3-9-21-12-13/h1-6,9,12,14H,7-8,10-11H2,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJUZHVLXJTHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=CC=C3F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














